

Application Note: Quantification of Apoptosis using Compound-X for Flow Cytometry

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Compound of Interest

Compound Name: CC-17369

Cat. No.: B606525

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Audience: Researchers, scientists, and drug development professionals.

Introduction

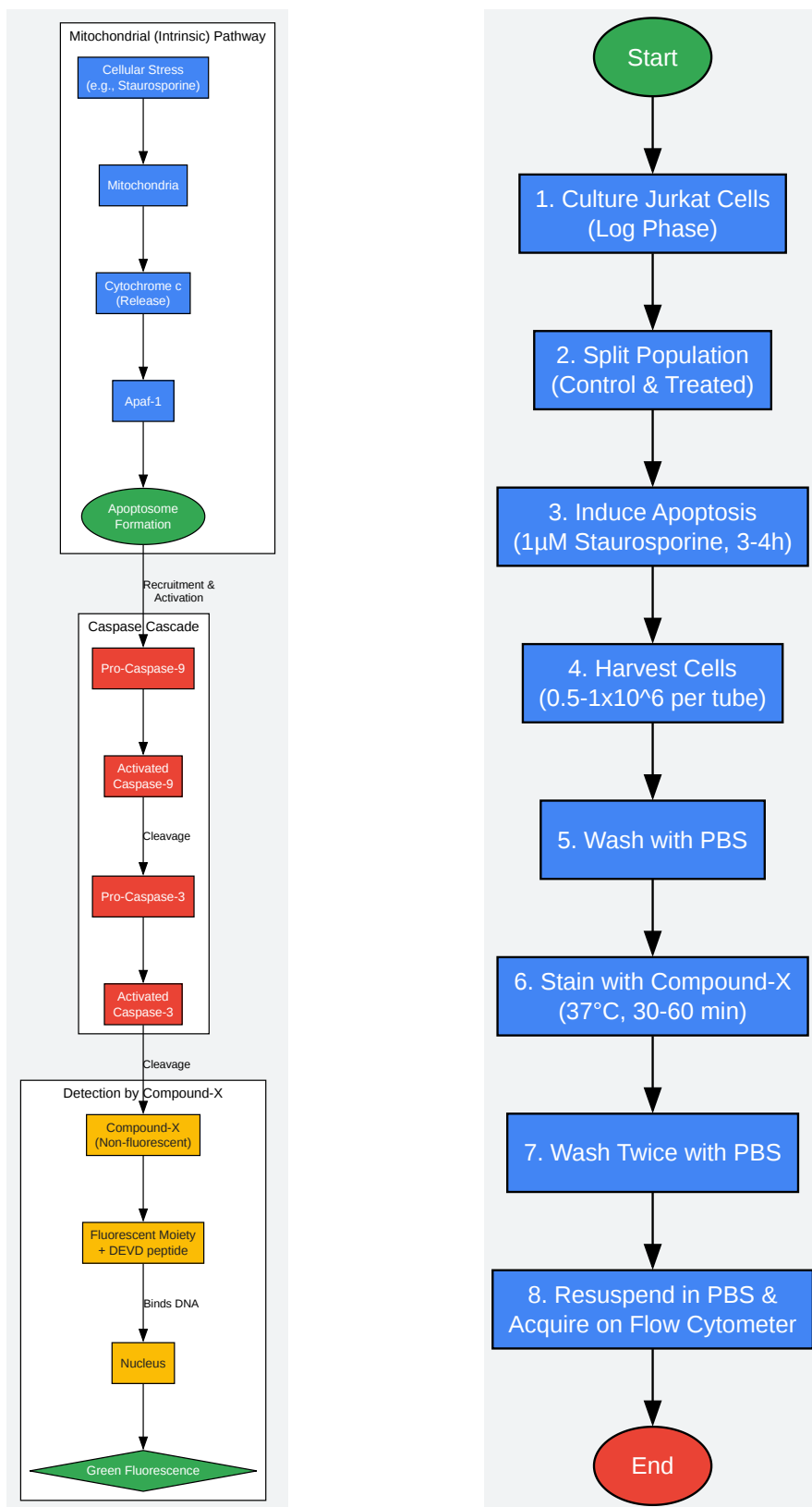
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and disease pathogenesis. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[1][2][3] Specifically, Caspase-3 serves as a central executioner, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[1][4][5] The detection of activated Caspase-3 is therefore a reliable and widely used marker for identifying apoptotic cells.[6][7]

Compound-X is a novel, cell-permeable, fluorogenic substrate designed for the detection of activated Caspase-3 in living cells. Structurally, Compound-X consists of the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is a specific recognition site for Caspase-3, conjugated to a green fluorescent dye.[2][8][9] In healthy, non-apoptotic cells, Compound-X is non-fluorescent. However, in apoptotic cells, activated Caspase-3 cleaves the DEVD peptide, releasing the fluorescent moiety which then binds to DNA, resulting in a bright green signal that can be readily detected by flow cytometry.[9][10] This allows for the sensitive and specific quantification of apoptotic cells within a heterogeneous population.

This application note provides a detailed protocol for using Compound-X to measure apoptosis in Jurkat cells, a human T-lymphocyte cell line, following induction with Staurosporine, a well-established apoptosis-inducing agent.[11][12][13][14]

Signaling Pathway and Mechanism of Action

Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3.^{[1][4]} The intrinsic pathway, often triggered by cellular stress or DNA damage, involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of the initiator Caspase-9.^[4] Caspase-9 then cleaves and activates Caspase-3.^{[1][4]} Compound-X directly measures the downstream result of these signaling events.



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